molecular formula C8H10FNS B13304897 1-(5-Fluoropyridin-2-yl)propane-1-thiol

1-(5-Fluoropyridin-2-yl)propane-1-thiol

Cat. No.: B13304897
M. Wt: 171.24 g/mol
InChI Key: SXHSSPOHRZRKFW-UHFFFAOYSA-N
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Description

1-(5-Fluoropyridin-2-yl)propane-1-thiol is a fluorinated organic compound with the molecular formula C₈H₁₀FNS and a molecular weight of 171.24 g/mol . This compound is characterized by the presence of a fluorine atom on the pyridine ring and a thiol group attached to a propane chain. It is primarily used in research and development due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of fluorinated pyridine derivatives as starting materials . The reaction conditions often include the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for 1-(5-Fluoropyridin-2-yl)propane-1-thiol are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

1-(5-Fluoropyridin-2-yl)propane-1-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to remove the fluorine atom or modify the pyridine ring.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, and various substituted pyridine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(5-Fluoropyridin-2-yl)propane-1-thiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Fluoropyridin-2-yl)propane-1-thiol involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to interact with biological molecules, while the thiol group can form covalent bonds with target proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Fluoropyridin-2-yl)propane-1-thiol is unique due to the presence of both a fluorine atom and a thiol group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C8H10FNS

Molecular Weight

171.24 g/mol

IUPAC Name

1-(5-fluoropyridin-2-yl)propane-1-thiol

InChI

InChI=1S/C8H10FNS/c1-2-8(11)7-4-3-6(9)5-10-7/h3-5,8,11H,2H2,1H3

InChI Key

SXHSSPOHRZRKFW-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=NC=C(C=C1)F)S

Origin of Product

United States

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